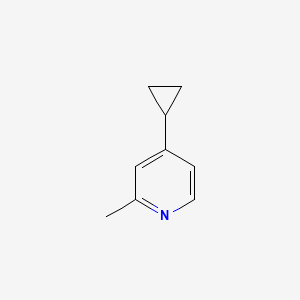

4-Cyclopropyl-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-cyclopropyl-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-9(4-5-10-7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFRFQTZKFRTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Cyclopropyl 2 Methylpyridine Scaffolds

Oxidation and Reduction Reactions

Oxidation and reduction reactions are fundamental to modifying the 4-cyclopropyl-2-methylpyridine scaffold, enabling access to a variety of derivatives with altered electronic properties and further synthetic utility.

The nitrogen atom in the pyridine (B92270) ring is susceptible to oxidation, leading to the formation of N-oxides. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The N-oxidation of 3-substituted pyridines has been studied extensively, with various reagents proving effective. nih.govtandfonline.comnih.gov For instance, hydrogen peroxide in glacial acetic acid is a frequently used method for preparing pyridine N-oxides. tandfonline.com The resulting N-oxide, 2-cyclopropyl-4-methylpyridine (B3054101) 1-oxide, exhibits altered reactivity compared to the parent pyridine. The N-oxide group enhances the electrophilicity of the pyridine ring, facilitating substitution reactions, and can participate in redox reactions. nih.gov

The methyl group at the 2-position can also be a site of oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to oxidize alkyl groups attached to a pyridine ring to carboxylic acids. google.com For example, alpha-picoline (2-methylpyridine) can be oxidized to picolinic acid using alkaline potassium permanganate. google.com This suggests that under vigorous oxidation conditions, this compound could be converted to 4-cyclopropylpyridine-2-carboxylic acid.

| Reaction Type | Substrate Position | Reagent | Product |

|---|---|---|---|

| N-Oxidation | Pyridine Nitrogen | Hydrogen Peroxide (H₂O₂), m-CPBA | Pyridine N-Oxide |

| Alkyl Oxidation | 2-Methyl Group | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

The N-oxide functionality can be readily removed to regenerate the parent pyridine. This reduction, or deoxygenation, is a common transformation in synthetic strategies that use the N-oxide to direct other reactions. researchgate.net For 2-cyclopropyl-4-methylpyridine 1-oxide, reduction back to this compound can be accomplished through catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst.

The complete reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring is a valuable transformation for producing building blocks used in pharmaceuticals and agrochemicals. rsc.org However, the direct hydrogenation of neutral pyridines can be challenging due to the aromatic stability of the ring and the potential for the nitrogen atom to poison the catalyst. rsc.orgnih.gov

To overcome these issues, the pyridine is often activated by forming a pyridinium (B92312) salt, which is more readily reduced. rsc.orgnih.gov The hydrogenation can be carried out using various catalysts and hydrogen sources. Rhodium catalysts, such as Rhodium(III) oxide (Rh₂O₃), have been shown to be highly active for the hydrogenation of unprotected pyridines under mild conditions. rsc.org Iridium(III) complexes are also effective for the ionic hydrogenation of pyridines. chemrxiv.org Electrocatalytic methods using a rhodium on carbon (Rh/C) catalyst have also been developed, which can proceed at ambient temperature and pressure. nih.govacs.org These methods typically yield the fully saturated piperidine, though partially reduced intermediates like tetrahydropyridines can also be formed. nih.gov

| Catalyst System | Conditions | Key Features | Reference |

|---|---|---|---|

| Rhodium(III) oxide (Rh₂O₃) | H₂ (5 bar), 40 °C | Effective for various unprotected pyridines, yields cis-piperidines. | rsc.org |

| Iridium(III) Complex | Ionic Hydrogenation | Robust and selective for functionalized pyridines. | chemrxiv.org |

| Rhodium on Carbon (Rh/KB) | Electrocatalytic | Ambient temperature and pressure, high current efficiency. | nih.govacs.org |

| Palladium on Carbon (Pd/C) | H₂ gas | Used for hydrogenation of pyridones to piperidones. | rsc.org |

The hydrogenation of substituted pyridines often proceeds with high stereoselectivity. For multisubstituted pyridines, the reaction typically yields the corresponding cis-piperidine as the major product. rsc.org This stereochemical outcome is influenced by the interaction of the substrate with the catalyst surface. The substrate coordinates to the metal center, and the hydrogen is delivered from one face of the ring. acs.org In the case of this compound, hydrogenation would be expected to produce cis-4-cyclopropyl-2-methylpiperidine, where the cyclopropyl (B3062369) and methyl groups are on the same side of the piperidine ring. The coordination of the substrate to the catalyst is often the stereodetermining step in the hydrogenation reaction. acs.org

Substituents on the pyridine ring can significantly influence the rate and outcome of hydrogenation. Sterically bulky groups can hinder the reaction by impeding the approach of the substrate to the catalyst's active site. rsc.orgosti.gov In the case of this compound, both the methyl and cyclopropyl groups exert steric influence.

A crucial consideration is the stability of the cyclopropane (B1198618) ring under the reductive conditions required for pyridine hydrogenation. scilit.com Cyclopropane rings are inherently strained and can undergo ring-opening reactions. pressbooks.publibretexts.org While many hydrogenation conditions are selective for the pyridine ring, harsh conditions or specific catalysts known for hydrogenolysis could potentially lead to the opening of the cyclopropane ring. organic-chemistry.org The stability often depends on the specific catalyst and reaction conditions employed. For example, while rhodium catalysts are effective for pyridine reduction, palladium on carbon is known to induce reductive ring-opening of vinylcyclopropanes. rsc.orgacs.org

The cyclopropane ring possesses significant strain energy due to its 60° C-C-C bond angles, which deviate substantially from the ideal 109.5° for sp³-hybridized carbon. pressbooks.publibretexts.org This inherent strain makes the ring susceptible to cleavage under various conditions, including reductive processes, often referred to as hydrogenolysis. organic-chemistry.orgnih.gov

The susceptibility of a cyclopropane ring to reductive opening is enhanced by the presence of adjacent activating groups, such as aryl or carbonyl groups, which can stabilize radical or anionic intermediates formed during the cleavage. organic-chemistry.orgacs.org In the context of this compound, the pyridine ring itself can act as an activating group, particularly when protonated or as a pyridinium salt, which increases its electron-withdrawing nature. Reductive systems like Zn-AcOH have been shown to cause regioselective ring-opening of donor-acceptor cyclopropanes. organic-chemistry.org Similarly, radical-based reductions can also initiate ring-opening; radical clock experiments with (iodomethyl)cyclopropane (B1302965) have demonstrated that cyclopropyl rings can open under single-electron transfer (SET) conditions. acs.org Therefore, during the catalytic hydrogenation of the pyridine ring, there is a competing reaction pathway involving the hydrogenolysis of the C-C bonds of the cyclopropane ring, which could lead to the formation of a propyl-substituted piperidine. acs.orgyoutube.com The selectivity between pyridine reduction and cyclopropane ring-opening is a critical factor determined by the choice of catalyst, hydrogen pressure, and temperature.

Catalytic Hydrogenation of Pyridine and Pyridinium Salts to Reduced Forms (e.g., Piperidines, Tetrahydropyridines, Piperideines)[14],[15],

Substitution Reactions on the Pypyridine Ring

The electronic nature of the pyridine ring, influenced by the nitrogen atom and the substituents, dictates its susceptibility to various substitution reactions.

Electrophilic aromatic substitution (EAS) on pyridine is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the reaction can proceed, particularly with activating substituents on the ring. fiveable.me For this compound, bromination using N-Bromosuccinimide (NBS) is a key transformation. wikipedia.org NBS serves as a source of electrophilic bromine, and the reaction typically targets positions ortho or para to activating groups. wikipedia.orgscranton.edu In the case of substituted pyridines, the regioselectivity is influenced by the electronic and steric effects of the existing groups. researchgate.net

The reaction of this compound with NBS leads to the formation of 5-bromo-4-cyclopropyl-2-methylpyridine. guidechem.com The substitution occurs at the C-5 position, which is ortho to the activating methyl group and meta to the nitrogen. This outcome highlights the directing effect of the alkyl group in electrophilic substitution on the pyridine ring.

Table 1: Electrophilic Bromination of this compound

| Reactant | Reagent | Product | Position of Substitution | Ref. |

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-4-cyclopropyl-2-methylpyridine | C-5 | guidechem.com |

Nucleophilic aromatic substitution (SNA_r) on pyridine rings is generally favored, especially at the C-2 and C-4 positions, due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex). scranton.edu However, these reactions typically require a good leaving group, such as a halide, to be present on the ring. youtube.comyoutube.com In the absence of a leaving group, direct nucleophilic substitution for a hydrogen atom (S_N_H) is challenging and often requires harsh conditions or specific activation methods. scranton.edu

For the this compound scaffold, while direct nucleophilic attack is not commonly reported without a pre-installed leaving group, related structures demonstrate the principles. For instance, the synthesis of 5-bromo-2-methylpyridine (B113479) can be achieved through a nucleophilic substitution pathway involving the displacement of a nitro group in a precursor molecule. chemicalbook.comgoogle.com This underscores the importance of activating groups or leaving groups for successful nucleophilic substitution on the pyridine ring.

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles, proceeding through a radical mechanism. wikipedia.org It typically occurs under acidic conditions, where the protonated heterocycle readily reacts with a nucleophilic radical. wikipedia.orgresearchgate.net The reaction generally shows high regioselectivity for the C-2 and C-4 positions of the pyridine ring. nih.govresearchgate.net

For this compound, the C-4 position is already substituted. In such cases of 4-substituted pyridines, Minisci-type reactions can lead to substitution at other available positions, often C-2 or C-3, depending on the electronic nature of the C-4 substituent and the radical species involved. nih.gov Studies on various 4-substituted pyridines have shown that the regioselectivity of radical alkylation can be tuned by altering reaction conditions like solvent and pH. nih.gov For example, in the isopropylation of 4-cyanopyridine, the addition of acid strongly favors reaction at the C-2 position. nih.gov While a direct Minisci alkylation at the C-4 position of the title compound is not possible, this reactivity pattern is crucial for functionalizing the pyridine ring at other sites. acs.orgrsc.orgrsc.org

Cyclopropane Ring Reactivity and Transformations

The three-membered cyclopropane ring is characterized by significant ring strain, which imparts unique reactivity, making it susceptible to ring-opening and rearrangement reactions.

The strained C-C bonds of a cyclopropane ring can be cleaved under acidic conditions. nih.govnih.gov The reaction is initiated by protonation, which can occur on the cyclopropane ring itself or, in the case of cyclopropylpyridines, on the basic nitrogen atom of the pyridine ring. acs.orgnih.gov The subsequent ring-opening can proceed through different pathways, often leading to the formation of a stable carbocation intermediate. masterorganicchemistry.comlibretexts.orgkhanacademy.org

In the context of cyclopropylpyridines, interaction with acid can lead to the opening of the cyclopropane ring to form various isomeric products. acs.org For example, the acid-catalyzed reaction of a cyclopropanated bicyclic alkene with alcohol nucleophiles resulted in the opening of the bicyclic system rather than the cyclopropane ring, but it highlights the general principle of acid-catalyzed transformations in such systems. nih.gov The specific products formed from the acid-catalyzed cleavage of this compound would depend on the reaction conditions and the stability of the resulting carbocationic intermediates.

A notable transformation involving cyclopropyl-substituted heterocycles is the rearrangement and contraction of the pyridine ring to form a pyrrolidine (B122466) skeleton. organic-chemistry.org Recent research has demonstrated a photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine derivatives. osaka-u.ac.jpnih.govbohrium.com This process involves the formation of a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which essentially fuses the cyclopropane and a dihydropyrrole ring. osaka-u.ac.jpresearchgate.net

The reaction proceeds through intermediates such as 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. osaka-u.ac.jpnih.govbohrium.com The resulting functionalized pyrrolidines are valuable synthons for further chemical transformations. For instance, hydrogenation of the bicyclic product can lead to saturated pyrrolidine derivatives, sometimes accompanied by reductive cleavage of the cyclopropane ring. osaka-u.ac.jp This transformation provides a powerful strategy for skeletal editing, converting abundant pyridine feedstocks into high-value pyrrolidine structures. osaka-u.ac.jpnih.govbohrium.com

Intramolecular Ring-Closing Steps in Cyclopropanation

While specific examples of intramolecular cyclopropanation originating from a this compound scaffold are not extensively documented in the literature, the principles of intramolecular ring-closing reactions on pyridine derivatives can be illustrated by analogous transformations. One such example is the tandem ring-opening and intramolecular [2+2] cycloaddition to form cyclobutane-fused thiazolino-2-pyridones. nih.govacs.orgresearchgate.net This reaction, although leading to a cyclobutane (B1203170) rather than a cyclopropane, demonstrates the potential for constructing new ring systems fused to a pyridine core through an intramolecular cyclization.

In a representative reaction, a thiazoline-fused 2-pyridone is treated with propargyl bromide in the presence of a base such as cesium carbonate. acs.org This initiates a sequence where the thiazoline (B8809763) ring opens, followed by the in situ formation of an allene (B1206475) intermediate. This allene then undergoes an intramolecular [2+2] cycloaddition with an α,β-unsaturated ester on the pyridine ring to yield a cyclobutane-fused product. nih.govacs.org

Table 1: Example of Intramolecular Ring-Closing Reaction on a Pyridine Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Ref |

|---|

This process highlights how a suitably functionalized pyridine derivative can be manipulated to undergo intramolecular ring formation, a principle that could conceptually be extended to cyclopropanation with appropriate precursors.

Reactivity of Methyl Substituents (e.g., α-Methylation)

The methyl group at the 2-position (α-position) of the pyridine ring in this compound is activated and serves as a handle for various chemical transformations. Its reactivity is enhanced by the adjacent nitrogen atom, which can stabilize a negative charge on the methyl carbon upon deprotonation. The presence of the electron-donating cyclopropyl group at the 4-position further influences the electronic properties of the pyridine ring, which can modulate the acidity of the α-methyl protons.

A key reaction involving the methyl substituent is α-methylation. While direct methylation of this compound is not explicitly detailed, the α-methylation of substituted pyridines provides a clear precedent. mdpi.com A common strategy involves the use of a strong base to deprotonate the methyl group, followed by quenching with a methylating agent.

Alternatively, α-methylation can be achieved under catalytic conditions. For instance, a continuous flow process using a Raney® nickel catalyst and a primary alcohol as the methyl source has been developed for the α-methylation of various pyridines. mdpi.com This method is noted for its high regioselectivity towards the α-position. mdpi.com

Table 2: Representative α-Methylation of a Pyridine Derivative

| Substrate | Reagents and Conditions | Product | Notes | Ref |

|---|---|---|---|---|

| Pyridine | Raney® nickel, 1-propanol, high temperature (flow) | 2-Methylpyridine (B31789) | High selectivity for the α-position. | mdpi.com |

The reactivity of the methyl group is not limited to methylation. It can undergo condensation reactions with aldehydes and can be oxidized to a carboxylic acid, providing a gateway to further functionalization.

Functional Group Interconversions (e.g., Amide Synthesis)

The this compound scaffold can be elaborated into a variety of other functional molecules through interconversions of its existing groups. A particularly valuable transformation is the synthesis of amides, which are prevalent in medicinal chemistry. nih.gov

One of the most direct routes to an amide from this compound would involve the oxidation of the 2-methyl group to a carboxylic acid (4-cyclopropylpicolinic acid). This transformation is a common reaction for 2-methylpyridines. The resulting carboxylic acid can then be coupled with a desired amine to form the corresponding amide. This coupling is typically facilitated by a coupling agent, such as 1-propylphosphonic anhydride (B1165640), in the presence of a weak base like triethylamine. nih.gov

Table 3: General Scheme for Amide Synthesis from a 2-Methylpyridine Derivative

| Reaction Step | General Reactants | General Reagents | General Product |

|---|---|---|---|

| Oxidation | 2-Methylpyridine derivative | Oxidizing agent (e.g., KMnO4) | Pyridine-2-carboxylic acid derivative |

| Amide Coupling | Pyridine-2-carboxylic acid derivative, Amine | Coupling agent (e.g., 1-propylphosphonic anhydride), Base (e.g., triethylamine) | Pyridine-2-carboxamide derivative |

This two-step sequence allows for the introduction of a wide variety of amine-containing fragments onto the pyridine scaffold. Non-symmetrical bispyridine ligands have been synthesized using this amide coupling methodology with derivatives of isonicotinic acid, such as 2-methyl-isonicotinic acid. nih.gov

Furthermore, direct C-H amidation of the pyridine ring, while more challenging, represents another potential avenue for functional group interconversion, though this would likely require specific catalytic systems to control regioselectivity. The ability to convert the methyl group into an amide significantly broadens the synthetic utility of the this compound core.

Mechanistic Investigations of Reactions Involving 4 Cyclopropyl 2 Methylpyridine Derivatives

Deprotonation and Intermediate Formation

The deprotonation of pyridine (B92270) derivatives is a key step in many functionalization reactions. The presence of activating groups can facilitate this process, leading to the formation of reactive intermediates.

Formation and Characterization of Dihydropyridine (B1217469) Anion Intermediates

In reactions involving pyridine derivatives, the formation of dihydropyridine anion intermediates is a critical mechanistic step. For instance, in the presence of a strong base and a coordinating agent like triborane (B₃H₇), pyridine compounds can be deprotonated. researchgate.netstrath.ac.ukwikipedia.org While direct studies on 4-cyclopropyl-2-methylpyridine are not extensively documented in publicly available literature, the principles observed for similar structures, such as 4-methylpyridine (B42270), provide a strong basis for understanding its reactivity.

The coordination of a Lewis acid, such as B₃H₇, to the nitrogen atom of the pyridine ring enhances the acidity of the protons on the substituent groups. researchgate.netstrath.ac.uk In the case of this compound, this would make the protons of the methyl group and the methine proton of the cyclopropyl (B3062369) group more susceptible to abstraction by a base. Following deprotonation, a dihydropyridine anion intermediate is formed. These intermediates are often transient but can be stabilized and characterized under specific conditions, such as at low temperatures. researchgate.netstrath.ac.uk Spectroscopic methods, particularly ¹H and ¹¹B NMR, are instrumental in identifying and characterizing these dearomatized intermediates in solution. researchgate.netstrath.ac.ukwikipedia.org For a hypothetical B₃H₇-coordinated this compound, deprotonation would likely lead to a 4-cyclopropylidene-2-methyl-1,4-dihydropyridine or a 4-cyclopropyl-2-methylene-1,2-dihydropyridine anion, stabilized by the borane (B79455) adduct.

Role of Alkali Metal Cations in Intermediate Stabilization

Alkali metal cations, often introduced as part of the base (e.g., KOtBu), play a significant role in stabilizing the dihydropyridine anion intermediates. strath.ac.uknih.gov Through cation-π interactions and coordination with the electron-rich portions of the molecule, these cations can influence the geometry and stability of the intermediate. strath.ac.ukresearchgate.net

In the context of a B₃H₇ adduct of a pyridine derivative, the alkali metal cation has been shown to associate preferentially near the B₃H₇ fragment. This interaction induces further intramolecular charge transfer and stabilizes the resulting dihydropyridine anion. strath.ac.uk The stabilizing effect of the alkali metal cation is crucial; weakening this interaction, for example by adding a crown ether like 18-crown-6 (B118740) that sequesters the cation, has been observed to decrease reaction yields. strath.ac.uk This highlights the cooperative effect between the borane adduct and the alkali metal cation in facilitating the deprotonation and stabilizing the reactive intermediate.

Charge Transfer Phenomena and Electronic Effects

The electronic landscape of this compound is complex, with potential for significant charge transfer and electronic interactions between its constituent parts.

Intramolecular Charge Transfer Induced by Coordinating Units (e.g., B₃H₇)

The coordination of a Lewis acid like triborane (B₃H₇) to the pyridine nitrogen is not merely a preparatory step for deprotonation; it actively induces a significant intramolecular charge transfer (ICT). researchgate.netstrath.ac.uk Upon formation of the Py·B₃H₇ adduct, electron density is drawn from the pyridine ring towards the borane unit. researchgate.net This ICT is a key factor in the activation of the pyridine derivative, as it facilitates the subsequent deprotonation step. researchgate.netstrath.ac.uk

Computational studies, such as Natural Population Analysis (NPA), have quantified this charge transfer, showing a shift in electron concentration towards the B₃H₇ fragment upon its coordination and further enhancement of this effect by the presence of an alkali metal cation. strath.ac.uk This phenomenon is a powerful tool in synthetic chemistry, enabling functionalization at positions that would otherwise be unreactive.

Electronic Interaction between Pyridinium (B92312) and Cyclopropane (B1198618) Rings

The cyclopropyl group is known for its unique electronic properties, behaving in some respects like a double bond. It can participate in conjugation and stabilize adjacent positive charges through hyperconjugation. nih.gov When the pyridine nitrogen of this compound is quaternized or coordinated to a Lewis acid, forming a pyridinium species, a significant electronic interaction between the positively charged ring and the cyclopropyl group is expected.

This interaction involves the donation of electron density from the Walsh orbitals of the cyclopropane ring to the electron-deficient pyridinium ring. nih.gov This electronic donation helps to stabilize the pyridinium system. The extent of this interaction can be probed by various spectroscopic techniques and computational methods. While detailed studies on this compound itself are limited in the reviewed literature, the principles of electronic interaction in cyclopropyl-substituted aromatic systems are well-established.

Reaction Pathway Elucidation

Understanding the complete reaction pathway is essential for controlling reaction outcomes. For pyridine derivatives, this involves characterizing each step, from intermediate formation to the final product.

Based on studies of analogous systems, the reaction pathway for the functionalization of a 4-substituted pyridine via a B₃H₇ adduct can be proposed. strath.ac.uk The process begins with the formation of the pyridine-borane adduct, followed by deprotonation with a base like KOtBu to form the alkali metal-stabilized dihydropyridine anion intermediate. This intermediate then reacts with an electrophile.

Computational studies, such as Density Functional Theory (DFT), have been used to map the energy profile of such reactions. strath.ac.uk These calculations can determine the relative energies of intermediates and transition states, providing insight into the reaction kinetics and thermodynamics. For example, the reaction of a B₃H₇-coordinated 4-methylpyridine intermediate with an electrophile like methyl iodide has been shown to have a low energy barrier, indicating that the reaction proceeds readily. strath.ac.uk A similar pathway would be anticipated for this compound, though the specific energy barriers would be influenced by the electronic and steric properties of the cyclopropyl group.

Data Tables

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Proposed Intermediates in THF-d₈

| Proton | This compound·B₃H₇ | [4-Cyclopropylidene-2-methyl-1,4-dihydropyridine·B₃H₇]⁻ K⁺ |

| Pyridine Ring Protons | 7.0 - 8.5 | 4.5 - 6.0 |

| Methyl Protons | ~2.5 | ~1.8 |

| Cyclopropyl Protons | 0.8 - 2.0 | N/A |

| Cyclopropylidene Protons | N/A | 3.0 - 4.5 |

Note: These are estimated values based on analogous compounds reported in the literature and are for illustrative purposes. researchgate.netstrath.ac.uk

Table 2: Calculated Natural Population Analysis (NPA) Charges for a Model Pyridine System

| Species | Charge on Pyridine Ring | Charge on B₃H₇ |

| CH₃Py·B₃H₇ | +0.15 | -0.15 |

| [K(CH₃Py·B₃H₇)]⁺ | +0.25 | -0.20 |

| [CH₂Py·B₃H₇]⁻ | -0.75 | -0.25 |

Data adapted from studies on 4-methylpyridine·B₃H₇ to illustrate the principle of intramolecular charge transfer. strath.ac.uk

Analysis of Preferential Cycloaddition Pathways (e.g., Internal vs. External [4+2])

Cycloaddition reactions are powerful tools for constructing complex cyclic molecules. For derivatives of this compound, several cycloaddition pathways can be envisaged, with the preference for a particular pathway being influenced by the specific reactants and conditions.

[4+2] Cycloadditions: In reactions where a derivative of this compound acts as the diene component, such as in a Diels-Alder reaction, the mechanism can be either a concerted, one-step process or a stepwise process. mdpi.com Stepwise mechanisms, which proceed through zwitterionic or diradical intermediates, have been proposed for a number of [4+2] cycloadditions. mdpi.com The presence of the cyclopropyl group, which can stabilize an adjacent positive charge, may favor a stepwise pathway involving a zwitterionic intermediate. For instance, studies on furanyl cyclopropane derivatives have shown they can serve as a 4-carbon component in Lewis acid-promoted [4+2] cycloadditions with nitrosoarenes to form 1,2-oxazine derivatives. rsc.org

[3+2] Cycloadditions: The cyclopropyl group itself can participate directly in cycloadditions. Alkyl cyclopropyl ketones have been shown to undergo catalytic formal [3+2] cycloadditions with alkenes and alkynes. nih.govnih.gov This reaction proceeds via the cleavage of the cyclopropane ring, which acts as a three-carbon synthon. A similar reactivity pattern could be anticipated for appropriately functionalized derivatives of this compound, leading to the formation of five-membered rings.

The regioselectivity of these reactions—whether an "internal" pathway involving the pyridine ring or an "external" pathway involving the cyclopropyl group is favored—would depend critically on the reaction partner and the catalyst employed.

Role of N-Oxide Group in Redox Reactivity

The introduction of an N-oxide functionality to the pyridine ring of this compound dramatically alters its electronic properties and redox reactivity. Pyridine N-oxides are characterized by a highly polar N⁺–O⁻ bond, which makes them more nucleophilic and electrophilic than the parent pyridine. scripps.edunih.gov

The N-oxide group serves as a versatile and mild nucleophilic oxidant. thieme-connect.de This reactivity stems from two key features: the oxygen atom's nucleophilicity and the relative weakness of the nitrogen-oxygen bond. thieme-connect.de In the presence of metal catalysts, heteroaromatic N-oxides can facilitate a wide array of oxidative transformations. thieme-connect.de The mechanism often involves an initial nucleophilic attack by the N-oxide oxygen, followed by the cleavage of the N-O bond. thieme-connect.de

Furthermore, the N-oxide group can act as an internal oxidant in redox-neutral reactions. For example, in the presence of a suitable catalyst, the N-oxide can direct the C-H functionalization at a remote position by forming a metallacycle intermediate. thieme-connect.de The redox activity of the N-oxide group is also crucial in the context of hypoxia-activated prodrugs, where the enzymatic reduction of the N-oxide in low-oxygen environments can trigger the release of a cytotoxic agent. nih.gov

Stereochemical Outcomes and Selectivity (e.g., Walden Inversion, E/Z Selectivity)

Reactions involving a chiral center derived from this compound can proceed with distinct stereochemical outcomes. If a reaction occurs at a chiral carbon and breaks a bond to it, the stereochemistry can be inverted, retained, or racemized. lumenlearning.com

Walden Inversion: In a single-step reaction, such as an Sₙ2 substitution, an inversion of configuration at the chiral center is typically observed. lumenlearning.com For instance, the reaction of a lithium cuprate (B13416276) with cyclopropylenones has been shown to proceed with high stereospecificity, suggesting a direct nucleophilic attack that can lead to inversion of configuration. researchgate.net This is indicative that at least one stereospecific pathway is operating. researchgate.net

Racemization: If the reaction proceeds through a planar, achiral intermediate, such as a carbocation in an Sₙ1 reaction, a 50:50 mixture of enantiomers (a racemic mixture) is expected as the product. lumenlearning.com

E/Z Selectivity: In reactions forming a double bond, such as in elimination reactions or certain ring-opening processes, the E/Z selectivity becomes a critical factor. The stereochemistry of the starting material and the reaction mechanism (e.g., syn- or anti-elimination) will dictate the geometry of the resulting alkene.

The high stereospecificity observed in some ring-opening reactions of cyclopropyl derivatives provides strong evidence against the formation of radical anion intermediates, instead favoring mechanisms that involve direct nucleophilic attack on a cyclopropyl carbon. researchgate.net

Proposed Heterogeneous Mechanisms

In contrast to homogeneous reactions occurring in solution, heterogeneous reactions involve a catalyst in a different phase, typically a solid. For pyridine derivatives, heterogeneous catalysis is often employed for transformations like alkylation.

A proposed heterogeneous mechanism for the α-methylation of pyridines utilizes a Raney® nickel catalyst. mdpi.com In this mechanism, a methylating species, denoted as *CH₃, is generated and bound to the surface of the catalyst. This surface-bound species then attacks the pyridine ring, preferentially at the sterically less hindered α-position (the 2-position). mdpi.com The source of the methyl group is proposed to be the C1 carbon of a primary alcohol solvent, which undergoes oxidative decomposition on the catalyst surface. mdpi.com This type of mechanism avoids the use of harsh and less selective methylating agents in a batch process, offering a greener and more efficient synthetic route. mdpi.com

Catalytic Effects on Reaction Mechanisms

Catalysts play a pivotal role in directing the course of chemical reactions, often enhancing yields, improving selectivity, and enabling transformations that would otherwise be unfeasible.

Role of Catalysts in Optimizing Yields and Selectivity

Catalysts are fundamental to optimizing the synthesis of complex molecules from derivatives of this compound. They can influence both the rate and the outcome of a reaction by providing a lower-energy reaction pathway.

A notable example is the use of samarium(II) iodide (SmI₂) in formal [3+2] cycloadditions involving alkyl cyclopropyl ketones. While these substrates are relatively unreactive, the use of SmI₂ as a catalyst, in combination with substoichiometric amounts of metallic samarium (Sm⁰), dramatically improves reaction outcomes. nih.govnih.gov The Sm⁰ is believed to prevent catalyst deactivation by reducing Sm³⁺ back to the active Sm²⁺ state, thus maintaining the catalytic cycle. nih.govnih.gov This dual-catalyst system allows for the efficient synthesis of complex products that are otherwise unattainable. nih.gov

Table 1: Effect of Sm⁰ on SmI₂-Catalyzed Cycloaddition Yield Data derived from studies on alkyl cyclopropyl ketones, demonstrating a principle applicable to derivatives of this compound.

| Entry | Catalyst System | Reaction Time (h) | Yield (%) |

| 1 | SmI₂ (10 mol %) | 16 | 40 |

| 2 | SmI₂ (15 mol %) / Sm⁰ (15 mol %) | 16 | 77 |

This table illustrates how the addition of Sm⁰ as a co-catalyst significantly boosts the yield in SmI₂-catalyzed reactions, based on findings from J. Am. Chem. Soc. 2024, 146, 18, 12799–12807. nih.gov

Catalysts also govern selectivity. For example, in the functionalization of quinoline (B57606) N-oxides, different metal catalysts can direct the reaction to different positions on the ring. thieme-connect.de A rhodium catalyst might favor C-H activation at one site, while an iridium catalyst promotes functionalization at another, highlighting the catalyst's critical role in controlling regioselectivity. thieme-connect.de

Influence of Ligand Design (e.g., P,N-ligands, pyridine-oxazoline ligands)

In metal-catalyzed reactions, the ligands coordinated to the metal center are as important as the metal itself. The design of the ligand can fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity, stability, and selectivity. Pyridine-containing structures, such as this compound, are themselves important ligand scaffolds.

The influence of the auxiliary ligand is demonstrated in copper(II)-malonate complexes. A study showed that using 2-amino-4-methylpyridine (B118599) as a ligand resulted in a one-dimensional polymeric structure, whereas using 2-aminopyrimidine (B69317) led to a mononuclear complex. nih.gov This significant structural variation, dictated by the choice of the pyridine-based ligand, in turn affects the material's electronic and photosensitive properties. nih.gov The conduction band of the complex with the 2-amino-4-methylpyridine ligand was shown to be dominated by the p-character of the ligand itself. nih.gov

Table 2: Comparison of Copper(II) Complexes with Different Pyridine-Based Ligands

| Property | Complex with 2-Amino-4-methylpyridine | Complex with 2-Aminopyrimidine |

| Crystal Structure | One-dimensional anionic chain | Mononuclear |

| Dominant Character in Conduction Band | p-character of the 2-amino-4-methylpyridine ligand | Not specified |

| Light Sensing Parameters | Higher values | Lower values |

This table summarizes how changing the auxiliary pyridine ligand affects the structural and electronic properties of Cu(II)-malonate complexes, based on data from ACS Omega 2022, 7, 48, 44253–44265. nih.gov

Furthermore, pyridine N-oxides can themselves act as chiral ligands in asymmetric catalysis. scripps.edu The ability to design and select appropriate ligands is therefore a cornerstone of modern catalysis, allowing for precise control over reaction mechanisms and outcomes.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Cyclopropyl-2-methylpyridine, various NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, are utilized to characterize the compound and its synthetic intermediates.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is a primary technique for determining the molecular structure of this compound and assessing its purity. The ¹H NMR spectrum provides distinct signals for each unique proton environment in the molecule.

In a typical ¹H NMR spectrum of this compound, recorded in Chloroform-d at 400 MHz, the signals corresponding to the pyridine (B92270) ring protons appear in the aromatic region. A doublet at approximately 8.32 ppm is assigned to the proton at the C6 position, showing a coupling constant (J) of 5.1 Hz due to its interaction with the adjacent proton. The protons at the C3 and C5 positions of the pyridine ring are observed at approximately 6.84 ppm (d, J = 5.1 Hz) and 6.77 ppm (s), respectively.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.32 | d | 5.1 | Pyridine H6 |

| 6.84 | d | 5.1 | Pyridine H5 |

| 6.77 | s | - | Pyridine H3 |

| 2.47 | s | - | CH₃ |

| 1.88-1.78 | m | - | Cyclopropyl (B3062369) CH |

| 1.01-0.94 | m | - | Cyclopropyl CH₂ |

| 0.72-0.65 | m | - | Cyclopropyl CH₂ |

d = doublet, s = singlet, m = multiplet Data obtained from patent WO2022042630A1 for intermediate I-10.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

While ¹H NMR reveals the proton framework, Carbon-13 (¹³C) NMR spectroscopy is employed to characterize the carbon skeleton of this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, providing a count of the non-equivalent carbons in the molecule.

For this compound, distinct signals are expected for the nine carbon atoms. The carbons of the pyridine ring typically resonate in the downfield region (δ 120-160 ppm). The C2 and C4 carbons, being substituted, will have characteristic chemical shifts, with the C2 carbon appearing around 157 ppm and the C4 carbon around 149 ppm. The unsubstituted carbons of the pyridine ring (C3, C5, and C6) would also show distinct signals in the aromatic region. The methyl carbon (C-CH₃) will appear significantly upfield, typically around 24 ppm. The carbons of the cyclopropyl group also have characteristic chemical shifts, with the methine carbon appearing at approximately 15 ppm and the methylene (B1212753) carbons at around 9 ppm, reflecting their shielded environment.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~157 | Pyridine C2 |

| ~149 | Pyridine C6 |

| ~148 | Pyridine C4 |

| ~122 | Pyridine C5 |

| ~120 | Pyridine C3 |

| ~24 | CH₃ |

| ~15 | Cyclopropyl CH |

| ~9 | Cyclopropyl CH₂ |

These are predicted values based on analogous structures and may not represent experimental data.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Borane-Containing Intermediates

In certain synthetic pathways leading to pyridine derivatives, borane (B79455) complexes are used as intermediates. For instance, the synthesis of related compounds like 2-methylpyridine-borane involves the formation of a stable amine-borane adduct. oregonstate.edu The characterization of such intermediates is crucial for monitoring reaction progress and understanding the reaction mechanism.

Boron-11 (¹¹B) NMR spectroscopy is the definitive technique for identifying and characterizing these borane-containing species. oregonstate.edu For a compound like 2-methylpyridine-borane, the ¹¹B NMR spectrum in CDCl₃ typically shows a quartet at approximately -13.85 ppm, with a B-H coupling constant (J) of around 97.9 Hz. oregonstate.edu The multiplicity of the signal (a quartet) is due to the coupling of the ¹¹B nucleus with the three equivalent protons of the borane (BH₃) group. This characteristic signal provides unambiguous evidence for the formation of the pyridine-borane complex.

NMR for Mechanistic Studies and Intermediate Characterization

NMR spectroscopy is not only used for final product characterization but also serves as a powerful tool for mechanistic studies and the identification of transient intermediates in the synthesis of compounds like this compound. By acquiring NMR spectra at different time points during a reaction, chemists can track the disappearance of starting materials and the appearance of products and any observable intermediates.

For example, in reactions involving the formation of pyridinium (B92312) salts, such as the synthesis of 4-cyclopropyl-1-ethylpyridinium bromide, NMR is used to confirm the structure of the resulting product. acs.org Comparing the ¹H and ¹³C NMR spectra of the starting material and the product allows for the precise assignment of all signals and confirms that the desired transformation has occurred. acs.org These studies can provide insights into reaction pathways and help optimize reaction conditions.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the compound, as each unique combination of atoms has a specific exact mass.

For this compound (C₉H₁₁N), the calculated exact mass for the protonated molecule [M+H]⁺ is 134.0964. An experimental HRMS analysis would be expected to yield a value extremely close to this calculated mass, confirming the elemental composition. In a patent describing the synthesis of this compound, Electrospray Ionization (ESI) Mass Spectrometry, a common technique for HRMS, was used to identify the product. The analysis showed an m/z value of 134.1 for the protonated molecule [M+H]⁺, which is consistent with the expected molecular weight.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (ESI-MS) |

| [M+H]⁺ | 134.0964 | 134.1 |

Observed m/z data obtained from patent WO2022042630A1 for intermediate I-10.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Byproduct Monitoring and Transformation Product Tracing

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical tool for identifying and quantifying compounds in complex mixtures. In the context of this compound, LC-MS/MS is invaluable for monitoring the presence of byproducts from its synthesis and for tracing transformation products that may arise from metabolic processes or degradation studies.

The high selectivity of tandem mass spectrometry (MS/MS) allows for the specific detection of the target analyte and related substances even at trace levels. In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually on a reversed-phase column like a C18. nih.gov A mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to elute the compounds. nih.govresearchgate.net

Following separation, the eluent is introduced into the mass spectrometer. For a compound like this compound, electrospray ionization (ESI) in positive mode is a common choice, as the pyridine nitrogen is readily protonated to form a pseudomolecular ion [M+H]⁺. In MS/MS analysis, this parent ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The specific transitions from the parent ion to these product ions are monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity. researchgate.net

While direct studies on byproduct monitoring for this compound are not extensively documented in public literature, the principles can be illustrated by examining related structures. For instance, LC-MS/MS has been successfully used to quantify genotoxic impurities in active pharmaceutical ingredients that feature a cyclopropyl moiety. researchgate.net In one such case, a method was developed to detect a cyclopropyl-containing impurity at a level below 2.5 ppm. researchgate.net Similarly, LC-MS/MS is the reference method for analyzing metabolites of various drugs, including those with pyridine rings. nih.govspringernature.com For example, the metabolic transformations of compounds containing a 2,5-dimethylpyridin-3-ylamino group have been investigated using LC-MS/MS to identify glutathione (B108866) (GSH) adducts, indicating the formation of reactive metabolites. researchgate.net

The table below outlines a hypothetical set of LC-MS/MS parameters that could be used for the analysis of this compound and its potential byproducts, based on methods for similar compounds. nih.govmdpi.com

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) | Separation of analytes based on polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |

| Flow Rate | 0.3 - 0.8 mL/min | Controls the speed of separation. |

| Column Temperature | 40 - 45 °C | Ensures reproducible retention times. |

| Injection Volume | 5 - 10 µL | Volume of sample introduced for analysis. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the basic pyridine nitrogen. |

| Monitored Transition | [M+H]⁺ → Product Ions | Specific detection and quantification. |

| Collision Energy | Optimized for specific transitions | Induces fragmentation of the parent ion. |

This table presents typical starting parameters for an LC-MS/MS method development for the analysis of this compound and its related substances.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

To date, the specific single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. However, the technique remains the gold standard for unambiguous structural confirmation of crystalline materials. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of atoms within the crystal lattice can be determined.

This analysis provides key information, including:

Connectivity and conformation: Unambiguous confirmation of the chemical structure and the spatial orientation of the cyclopropyl and methyl groups relative to the pyridine ring.

Intermolecular interactions: Identification of any significant non-covalent interactions, such as hydrogen bonds or π-π stacking, that dictate the crystal packing.

Crystallographic parameters: Determination of the unit cell dimensions, space group, and crystal system.

While data for the target compound is unavailable, studies on related pyridine derivatives illustrate the power of this technique. For instance, single-crystal XRD has been used to determine the structures of various substituted pyridine N-oxides and their hydrates, revealing complex networks of hydrogen bonds that stabilize the crystal structure. nih.gov

The primary challenge in single-crystal XRD is obtaining crystals of sufficient size and quality. For novel compounds like this compound, a systematic screening of crystallization conditions is necessary. General strategies that can be employed are outlined below. unifr.ch

Slow Evaporation: This is often the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly. The choice of solvent is critical, and a range of solvents with varying polarities should be tested.

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the solution gradually reduces the solubility of the compound, promoting slow crystal growth. This method is particularly effective for small amounts of material. unifr.ch

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Temperature Control: Crystallization can often be induced by slowly cooling a saturated solution. Alternatively, for compounds that are stable at their melting point, slow cooling from the melt can yield single crystals. unifr.ch

The selection of appropriate solvents and techniques is often empirical, and high-throughput screening methods can accelerate the discovery of suitable crystallization conditions.

| Crystallization Technique | Description | Key Variables |

| Slow Evaporation | A solution is left undisturbed as the solvent evaporates, increasing the concentration and leading to crystallization. unifr.ch | Solvent choice, temperature, rate of evaporation. |

| Vapor Diffusion | Vapor from a "poor" solvent diffuses into a solution of the compound in a "good" solvent, inducing crystallization. unifr.ch | Choice of "good" and "poor" solvents, temperature. |

| Solvent Layering | A layer of "poor" solvent is carefully added on top of a solution of the compound, with crystals forming at the interface. | Solvent miscibility and density, temperature. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled to induce crystallization. | Cooling rate, solvent choice, initial concentration. |

This table summarizes common techniques for optimizing the crystallization of organic compounds like pyridine derivatives. unifr.ch

Other Spectroscopic Methods

The key vibrational modes expected for this compound are summarized in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H (Cyclopropyl) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the cyclopropane (B1198618) ring. |

| C-H (Aliphatic) | 3000 - 2850 | Stretching vibrations of the C-H bonds of the methyl group. |

| C=N, C=C (Aromatic) | 1600 - 1450 | Stretching vibrations within the pyridine ring. |

| C-H (Aliphatic) | 1470 - 1370 | Bending vibrations of the methyl group. |

| Ring Vibrations | ~1020 | Characteristic breathing mode of the cyclopropane ring. |

| C-H (Aromatic) | 900 - 675 | Out-of-plane bending vibrations, which are characteristic of the substitution pattern on the pyridine ring. |

This table outlines the expected FTIR absorption regions for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like pyridine, the absorption bands are typically due to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by substituents on the ring and the solvent used for analysis. nih.gov

While a specific UV-Vis spectrum for this compound is not available in the literature, data from related compounds can provide insight. Pyridine itself exhibits a strong π → π* transition around 251 nm and a weak n → π* transition at approximately 270 nm. The methyl and cyclopropyl groups are expected to cause a slight red shift (bathochromic shift) of these absorption bands due to their electron-donating nature.

UV-Vis spectroscopy can be particularly useful for mechanistic investigations, for example, by monitoring the change in the spectrum over the course of a reaction. The formation or consumption of a chromophore can be tracked to determine reaction kinetics. In photochemical studies of cyclopropylimines, UV-Vis spectroscopy has been used to study the fragmentation of the cyclopropane ring upon photoexcitation. nih.gov Similarly, it is used to follow the progress of reactions involving metal complexes of pyridine-containing ligands.

The expected electronic transitions for this compound are:

π → π transition:* An intense absorption band expected in the range of 250-270 nm, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the pyridine ring.

n → π transition:* A weaker absorption band, potentially overlapping with the π → π* band, expected at a slightly longer wavelength (270-290 nm). This corresponds to the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital.

The exact λmax values would need to be determined experimentally.

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of this compound and related substances. Both high-performance liquid chromatography and gas chromatography offer robust methods for ensuring purity, monitoring reactions, and conducting detailed analytical assessments.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. The technique effectively separates the main compound from impurities, starting materials, and by-products that may be present in the final product or reaction mixture. By using a high-resolution column and an appropriate mobile phase, baseline separation of components can be achieved, allowing for accurate quantification.

For purity analysis, a UV detector is commonly employed, as the pyridine ring possesses a strong chromophore. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate its percentage purity.

Furthermore, HPLC is highly effective for real-time reaction monitoring. Small aliquots can be withdrawn from the reaction vessel at various time intervals, quenched, and injected into the HPLC system. This allows chemists to track the consumption of starting materials and the formation of the desired product, this compound. This information is critical for optimizing reaction conditions such as temperature, pressure, and catalyst loading, ultimately leading to improved yield and efficiency.

Liquid chromatography coupled with mass spectrometry (LC-MS) provides an even greater level of detail, confirming the identity of the peaks by their mass-to-charge ratio. In the analysis of a structurally similar compound, 4-Cyclopropyl-6-methyl-2-pyrimidinamine, LC-MS was used to provide detailed spectral information. nih.gov The conditions used in such an analysis offer a template for developing a method for this compound.

Table 1: Example LC-MS Conditions for Analysis of a Related Cyclopropyl-Substituted Heterocycle

| Parameter | Condition | Source |

| Instrument | Q Exactive Plus Orbitrap Thermo Scientific | nih.gov |

| Column | XBridge C18, 3.5 µm, 2.1x50mm, Waters | nih.gov |

| Ionization Mode | Positive (ESI) | nih.gov |

| Fragmentation Mode | HCD (Higher-Energy Collisional Dissociation) | nih.gov |

| Detection | Mass Spectrometry (MS2 Level) | nih.gov |

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound and its potential precursors or related impurities, such as cyclopropylamine (B47189). The analysis of free amines by GC can sometimes be challenging due to potential adsorption on the column, but this can be overcome by using derivatization or specialized inert columns. researchgate.net

For the analysis of related volatile amines, various GC methods have been developed. A headspace GC (HS-GC) method has been validated for the determination of amines using a DB-624 column. researchgate.net Another approach for analyzing compounds like cyclohexylamine (B46788) involves a multi-mode inlet and an inert base-deactivated capillary column with flame ionization detection (FID), which avoids the need for derivatization. nih.gov When coupled with a mass spectrometer (GC-MS), the technique not only separates the components of a mixture but also provides structural information for definitive identification. researchgate.net The mass spectra obtained via electron ionization (EI) can be compared against commercial libraries for confirmation. scielo.br

The choice of column is critical for achieving good separation. A non-polar column like one with a dimethylpolysiloxane stationary phase (e.g., HP-PONA, HP-5MSI) is often used for analyzing hydrocarbon and heterocyclic mixtures. researchgate.netmdpi.com

Table 2: Gas Chromatography (GC) Methods for Analysis of Related Amines and Heterocycles

| Technique | Analyte(s) | Column | Detector | Key Methodological Details | Source(s) |

| Headspace GC (HS-GC) | Cyclopropylamine, Diethylamine, Triethylamine | DB-624 (30m x 0.530mm I.D.) | FID | Sodium hydroxide (B78521) added to headspace sample to improve amine recovery. | researchgate.net |

| GC-FID | Morpholine, Cyclohexylamine, Diethylaminoethanol | Inert base-deactivated capillary column | FID | No derivatization required; multi-mode inlet in pulsed splitless mode. | nih.gov |

| GC-MS | Pyridines, Picoline (2-Methylpyridine) | InertCap Pure-WAX (60m x 0.25mm I.D.) | MS | Thermal desorption from a sorptive media (MonoTrap) for sample introduction. | glsciences.com |

| GC-MS | General Volatile Organics | HP-5MSI (30m x 0.25mm) | MS | Splitless injection mode; electron ionization energy of 70 eV. | mdpi.com |

Isotopic Labeling Approaches for Tracing Transformation Pathways (e.g., 13C-labeling)

Isotopic labeling is a sophisticated technique used to elucidate reaction mechanisms and trace the metabolic fate of molecules. By replacing an atom in this compound, such as ¹²C with ¹³C or ¹⁴N with ¹⁵N, its journey through a chemical or biological system can be tracked using mass spectrometry or NMR spectroscopy. nih.govnih.gov

A significant challenge in this field has been the isotopic exchange of atoms within a heterocyclic core like pyridine. nih.gov However, recent advancements provide innovative strategies for such labeling. One prominent method involves a ring-opening and ring-closing sequence via Zincke imine intermediates. nih.gov This process allows for the conversion of ¹⁴N-pyridines into their ¹⁵N-isotopologs with very high efficiency, often achieving greater than 95% isotope incorporation. nih.gov The method uses commercially available ¹⁵NH₄Cl as the nitrogen source and is effective even for the late-stage labeling of complex, substituted pyridines. nih.govnih.gov

This strategy has been conceptually extended to achieve ¹³C-core isotope labeling. nih.gov By starting with an appropriately labeled precursor, one can trace the transformation pathways and understand the rearrangement or conservation of the carbon skeleton during a reaction. Stable Isotope Resolved Metabolomics (SIRM) is a broader application of this principle, where tracers like ¹³C-labeled compounds are administered to biological systems to map their flow through metabolic networks. nih.gov These advanced methods are invaluable for detailed mechanistic studies and understanding the biochemistry of pyridine-containing compounds. nih.govresearchgate.net

Table 3: Isotopic Labeling Strategy for Pyridine Derivatives

| Labeling Approach | Target Isotope | Key Reagent / Isotopic Source | Strategy | Key Feature | Source(s) |

| Nitrogen Labeling | ¹⁵N | ¹⁵NH₄Cl | Ring-opening to Zincke imine intermediate followed by ring-closure. | High isotopic incorporation (>95%); applicable to late-stage functionalization. | nih.govnih.gov |

| Carbon Labeling | ¹³C | ¹³C-labeled precursors | Implementation of a nitrogen-to-carbon exchange strategy from the pyridine core. | Enables core labeling of the aromatic ring, opening avenues for tracing carbon skeletons. | nih.gov |

Computational and Theoretical Chemistry Studies of 4 Cyclopropyl 2 Methylpyridine Systems

Quantum Mechanical Calculations

Quantum mechanical calculations provide a powerful lens through which to understand the fundamental properties of molecules at the atomic level. For 4-Cyclopropyl-2-methylpyridine, these methods offer insights into its stable conformations, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Molecular Structure and Conformation

Density Functional Theory (DFT) is a robust computational method for determining the equilibrium geometry and conformational preferences of molecules. By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(pyridine)-C(cyclopropyl) | 1.51 Å |

| C-C (cyclopropyl average) | 1.50 Å | |

| C-N (pyridine average) | 1.34 Å | |

| C-C (pyridine average) | 1.39 Å | |

| C(pyridine)-C(methyl) | 1.50 Å | |

| Bond Angle | C-C-C (cyclopropyl) | 60.0° |

| C(pyridine)-C(pyridine)-N | 123.8° | |

| Dihedral Angle | C(pyridine)-C(pyridine)-C(cyclopropyl)-C(cyclopropyl) | 45.0° |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations.

Gaussian and Hartree-Fock (HF) Approaches for Property Prediction

The Hartree-Fock (HF) method, while being a more approximate method than DFT as it does not account for electron correlation in the same way, provides a foundational understanding of molecular properties. Gaussian software is a widely used platform for performing both HF and DFT calculations.

Using the HF method, one can calculate the total electronic energy of the molecule, which is a key indicator of its stability. Furthermore, HF calculations can provide insights into the molecular orbital energies, which are fundamental to understanding the electronic behavior of the molecule. While DFT is generally preferred for its accuracy in predicting properties like reaction energies, HF remains a valuable tool for obtaining a qualitative picture of the electronic structure.

Calculation of Nuclear Magnetic Resonance Chemical Shifts (GIAO/DFT, HF, IEF-PCM methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a highly effective approach for calculating NMR chemical shifts. wikipedia.org

For this compound, GIAO/DFT calculations can predict the ¹H and ¹³C chemical shifts. echemi.com These calculations would be sensitive to the molecular geometry and the electronic environment of each nucleus. The predicted shifts for the protons on the pyridine (B92270) ring, the methyl group, and the cyclopropyl (B3062369) group would provide a theoretical spectrum that can be compared with experimental data. To account for solvent effects, the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) can be incorporated into the calculations, providing more accurate predictions for spectra recorded in solution. echemi.com

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) of this compound using GIAO/DFT

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C2 (pyridine) | 158.0 |

| C3 (pyridine) | 122.5 |

| C4 (pyridine) | 149.0 |

| C5 (pyridine) | 121.0 |

| C6 (pyridine) | 147.0 |

| C (methyl) | 24.5 |

| C (cyclopropyl, C1') | 15.0 |

| C (cyclopropyl, C2'/C3') | 8.5 |

Note: The data in this table is hypothetical and illustrates the expected output of GIAO/DFT calculations.

Electronic Structure Analysis

Understanding the electronic structure of this compound is crucial for predicting its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide significant insights into the molecule's behavior as an electron donor or acceptor.

For this compound, the HOMO is expected to be primarily located on the electron-rich pyridine ring and potentially the cyclopropyl group, indicating its nucleophilic character. The LUMO, conversely, would be distributed over the pyridine ring, representing its capacity to accept electrons and act as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity Indices Determination

From the HOMO and LUMO energies derived from DFT calculations, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): Approximated as I ≈ -E(HOMO).

Electron Affinity (A): Approximated as A ≈ -E(LUMO).

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It represents the resistance to change in electron distribution.

Global Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the electrophilic character of the molecule.

These reactivity indices offer a comprehensive picture of the chemical behavior of this compound, predicting its propensity to participate in various chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is mapped onto a constant electron density surface, providing insights into a molecule's reactive behavior by identifying regions that are electron-rich or electron-poor. The MEP map is color-coded to denote the electrostatic potential, with red typically representing regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate regions of intermediate, near-zero potential.

A hypothetical MEP analysis would likely confirm the nitrogen atom as the most electron-rich center, suitable for interactions with electrophiles. The π-system of the pyridine ring would also show negative potential above and below the plane of the ring, characteristic of aromatic systems.

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetric distribution of charge within a molecule. It is a vector quantity, having both magnitude and direction. Computational chemistry methods, such as Density Functional Theory (DFT), can accurately calculate the dipole moment of a molecule.

For this compound, the dipole moment would result from the vector sum of the individual bond dipoles. The primary contributor to the dipole moment is the polar C-N bonds within the pyridine ring and the lone pair of electrons on the nitrogen atom. The nitrogen atom, being more electronegative than the carbon atoms, creates a significant dipole pointing towards it. The methyl and cyclopropyl groups, being weakly electron-donating, would introduce smaller, opposing dipoles.

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a computational method used to derive atomic charges from a quantum mechanical wavefunction. Unlike other methods like Mulliken population analysis, NPA is known for its improved numerical stability and better description of electron distribution, especially in ionic compounds. It partitions the electron density among the atoms in a more chemically intuitive way.

A Natural Population Analysis of this compound would provide quantitative values for the partial charge on each atom. Based on general chemical principles, the following charge distribution is expected:

Nitrogen Atom: The nitrogen atom in the pyridine ring would carry the most significant negative charge due to its high electronegativity and lone pair of electrons.

Carbon Atoms of the Pyridine Ring: The carbon atoms attached to the nitrogen would have a partial positive charge. The other carbon atoms in the ring would have their charges influenced by the substituents. The carbon at the 4-position, bonded to the cyclopropyl group, and the carbon at the 2-position, bonded to the methyl group, would likely be less positive (or more negative) than the other ring carbons due to the electron-donating nature of the substituents.

Methyl and Cyclopropyl Groups: The hydrogen atoms in both the methyl and cyclopropyl groups would carry partial positive charges, while the carbon atoms would have corresponding partial negative charges.

The NPA charge distribution is crucial for understanding the molecule's reactivity, intermolecular interactions, and for parameterizing molecular mechanics force fields.

Conformational Analysis and Torsional Potentials

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energy associated with this rotation is described by the torsional potential.

For this compound, the key conformational flexibility arises from the rotation of the cyclopropyl group relative to the pyridine ring around the C-C single bond. Theoretical calculations on related systems like 2-cyclopropylpyridine (B3349194) and 4-cyclopropylpyridine (B1598168) have shown that the bisected conformation is generally preferred over other arrangements. youtube.com In the bisected conformation, the plane of the pyridine ring bisects the C-C-C angle of the cyclopropyl ring. This preference is attributed to favorable orbital interactions between the p-orbitals of the pyridine ring and the Walsh orbitals of the cyclopropyl ring.

The torsional potential energy surface would show energy minima corresponding to the stable bisected conformers and energy maxima for the eclipsed conformers, where the C-H bonds of the cyclopropyl ring are eclipsed with the atoms of the pyridine ring. The energy difference between these conformers represents the rotational barrier.

| Conformation | Dihedral Angle (α) | Relative Energy |

| Bisected | 0°, 180° | Minimum |

| Eclipsed | 90°, 270° | Maximum |

Note: This table represents a generalized finding for cyclopropyl-aryl systems. The exact energy values would require specific calculations for this compound.

Reaction Mechanism Simulations and Energy Barrier Calculations

Computational chemistry provides powerful tools to simulate reaction mechanisms and calculate the associated energy barriers, offering deep insights into the reactivity of molecules. For this compound, several reaction types could be investigated.

One area of interest is the electrophilic aromatic substitution on the pyridine ring. The presence of the electron-donating methyl and cyclopropyl groups would activate the ring towards substitution. Computational studies could model the attack of an electrophile at different positions on the ring to determine the preferred site of reaction and the activation energies for each pathway.

Another important reaction pathway involves the cyclopropyl group itself. Cyclopropane (B1198618) rings are known to undergo ring-opening reactions under certain conditions due to their inherent ring strain. nih.gov Theoretical simulations could explore the mechanism of acid-catalyzed or metal-catalyzed ring-opening of the cyclopropyl group in this compound, calculating the energy barriers and identifying the structures of intermediates and transition states. A plausible mechanism could involve the protonation of the hydroxyl group leading to the elimination of the hydroxyl group and the formation of a carbocation, which triggers the cyclopropane ring-opening. nih.gov

These simulations typically employ methods like DFT to map out the potential energy surface of the reaction, locating stationary points (reactants, products, intermediates) and transition states. The calculated energy barriers can then be used to predict reaction rates and selectivity.

Intermolecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.gov This method is instrumental in drug discovery and materials science for predicting the binding affinity and mode of interaction.

In the context of this compound, molecular docking could be employed to predict its binding mode within the active site of a hypothetical enzyme or receptor. The process involves generating a three-dimensional conformation of the this compound molecule and then systematically exploring its possible orientations and conformations within the receptor's binding pocket. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

The binding of this compound would likely be governed by several types of interactions:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor.